4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is an organic compound characterized by its unique structure, which includes a methoxy group and a 2-methylprop-1-en-1-yl moiety attached to an aniline framework. Its molecular formula is , with a molecular weight of approximately 177.243 g/mol. The compound's structure can be represented by the following canonical SMILES notation: CC(=CC1=C(C=CC=C1OC)N)C. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science.
Research into the biological activity of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline suggests potential interactions with biological systems. Preliminary studies indicate that this compound may influence enzyme activity or receptor interactions, making it a candidate for further pharmacological investigations. Its unique structure may confer specific binding affinities that could be exploited in drug development.
The synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline typically involves the reaction of 4-methoxyaniline with 2-methylprop-1-en-1-yl halide under basic conditions. Common methods include:
4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has several applications across various fields:
Studies focusing on the interactions of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline with biological targets are ongoing. Preliminary findings suggest that the compound may interact with specific enzymes or receptors, leading to various biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic roles and mechanisms of action .
Several compounds share structural similarities with 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methoxy-N-(2-methylprop-1-en-1-yl)aniline | Similar methoxy and alkenyl groups; different position of substitution | |
| N-Methoxy-N-(2-methylprop-2-en-1-yl)aniline | Contains a methoxy group; used in various chemical analyses | |
| N,N-Dimethylaminoacrylate | Contains dimethylamino group; used in polymer chemistry |
These comparisons highlight the unique reactivity and applications of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline in various fields of research and industry. Its specific combination of functional groups may impart unique reactivity and biological activity compared to similar compounds, making it an interesting subject for further study .
The strategic selection of appropriate precursors for the synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline requires careful consideration of multiple synthetic pathways and their inherent advantages and limitations [24]. The most viable precursor categories include methoxyanilines, nitro compounds, alkenes and alkynes, haloarenes, ketones and aldehydes, and carboxylic acids [25] .
Methoxyanilines represent the most direct precursor class for the target compound, offering the advantage of direct functionalization without extensive structural modifications [24]. These precursors enable direct carbon-hydrogen functionalization approaches, particularly when equipped with appropriate directing groups that facilitate regioselective alkylation [22]. However, the presence of the electron-donating methoxy group significantly influences the reactivity patterns, often requiring protection and deprotection strategies to achieve selective transformations [21].
Nitro compounds constitute another highly valuable precursor category due to their ready availability and versatility as synthetic intermediates [1] [2]. The sequential reduction and coupling approach allows for the construction of the target aniline framework, followed by alkene introduction through various methodologies [20]. However, the reduction conditions for nitro compounds can be harsh, potentially affecting sensitive functional groups within the molecule [19].
| Precursor Type | Advantages | Disadvantages | Key Considerations |
|---|---|---|---|
| Methoxyanilines | Direct functionalization possible | May require protection/deprotection | Directing group compatibility |
| Nitro compounds | Readily available, versatile intermediates | Reduction conditions can be harsh | Selective reduction methods |
| Alkenes/alkynes | Diverse coupling partners, high reactivity | Regioselectivity challenges | Stereo- and regiocontrol |
| Haloarenes | Well-established coupling chemistry | Often requires transition metals | Catalyst poisoning by amine groups |
| Ketones/aldehydes | Reductive amination pathways | Multiple steps often needed | Imine stability and reduction |
| Carboxylic acids | Accessible via reduction pathways | Reduction efficiency challenges | Functional group tolerance |
The selection of alkenes and alkynes as coupling partners provides access to diverse structural modifications with high reactivity [13] [14]. These precursors enable cross-coupling reactions and hydroamination processes that can introduce the prop-1-en-1-yl moiety with good regiocontrol [15]. Nevertheless, achieving precise stereo- and regiocontrol remains challenging, particularly when dealing with substituted alkene systems [27].
Haloarenes offer well-established coupling chemistry through palladium-catalyzed cross-coupling reactions [24]. The Buchwald-Hartwig amination represents a particularly powerful approach for carbon-nitrogen bond formation [25]. However, the presence of amine groups can lead to catalyst poisoning, necessitating careful optimization of reaction conditions and catalyst selection [24].
The introduction of prop-1-en-1-yl groups to aniline derivatives requires sophisticated catalytic methodologies that can achieve both high selectivity and efficiency [11] [13]. Several distinct catalytic approaches have emerged as particularly effective for this transformation, each offering unique advantages and limitations.
Palladium acetate combined with tris(2,4,6-trimethoxyphenyl)phosphine represents a highly effective catalyst system for alkyne cross-coupling reactions [14]. This catalytic approach demonstrates exceptional trans-selectivity and operates under mild reaction conditions with high yields [14]. The system particularly excels in coupling terminal alkynes with activated alkyne acceptors, providing excellent regiocontrol through the selective formation of head-to-tail coupling products [14].
| Catalyst System | Reaction Type | Selectivity | Advantages | Limitations |
|---|---|---|---|---|
| Palladium acetate/TDMPP | Alkyne cross-coupling | High trans-selectivity | Mild conditions, high yields | Requires activated alkyne acceptors |
| Palladium acetate/PHOX ligand | Alkyne-alkene coupling | Tunable E/Z selectivity | Low catalyst loading, versatile | Sensitive to steric hindrance |
| Palladium/S,O-ligand | Carbon-hydrogen olefination | para-selective | Room temperature, high regioselectivity | Limited to specific directing groups |
| Nickel-based catalysts | Stereoconvergent reduction | E-selective | Stereoconvergent from mixed isomers | Requires specific ligand optimization |
| Ruthenium-based catalysts | Cross-metathesis | E-selective (typically) | Broad functional group tolerance | Sensitive to substrate substitution pattern |
| Palladium(II)-NHC complexes | Aminative coupling | Regioselective | Compatible with various aniline derivatives | May require protecting groups |
The palladium acetate and phosphinooxazoline ligand combination offers remarkable versatility in alkyne-alkene coupling reactions [14]. This system provides tunable E/Z selectivity through appropriate ligand selection and demonstrates low catalyst loadings while maintaining high efficiency [14]. The approach proves particularly valuable for kinetic resolution processes, enabling the separation of racemic starting materials during the coupling reaction [14].
Para-selective carbon-hydrogen olefination of aniline derivatives represents another significant advancement in catalytic methodology [11]. The palladium and sulfur-oxygen ligand system operates at room temperature and achieves high regioselectivity through directed metalation [11]. Mechanistic investigations suggest that carbon-hydrogen bond cleavage represents the turnover-limiting step, with electron-rich anilines demonstrating preferential reactivity [11].
Nickel-based catalysts have emerged as powerful tools for stereoconvergent alkene synthesis [27]. These systems can effectively process diastereomeric mixtures of starting materials to produce predominantly single stereoisomeric products [27]. The stereoconvergent approach represents a significant advancement over traditional stereoretentive or stereoinvertive methods, eliminating the need for stereodefined starting materials [27].
The development of palladium(II)-N-heterocyclic carbene complexes has provided new opportunities for aminative coupling reactions [25]. These catalysts demonstrate excellent compatibility with various aniline derivatives and maintain high activity even at low catalyst loadings [25]. The aniline ligands in these complexes serve dual roles as both stabilizing ligands and reactive partners, enabling efficient screening of different catalyst variations [25].
The methoxy functionality in 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline requires careful protection strategies to prevent unwanted side reactions during synthetic transformations [5] [6]. The selection of appropriate protecting groups must balance factors including ease of installation, stability under reaction conditions, and selective removal without affecting other functional groups [21].
Acetyl groups represent one of the most commonly employed protecting strategies for amine functionalities in methoxyaniline systems [1] [19]. The acetylation reaction proceeds readily using acetic anhydride in glacial acetic acid at room temperature [19]. This protecting group demonstrates excellent stability under basic conditions and can be removed through either acid or base hydrolysis [21]. The continuous flow acetylation methodology has proven particularly effective for large-scale applications, providing improved heat and mass transfer characteristics [19].
| Protecting Group | Application | Introduction Conditions | Stability | Deprotection Conditions |
|---|---|---|---|---|
| Acetyl | Amine protection | Acetic anhydride, acetic acid, room temperature | Stable to basic conditions | Acid or base hydrolysis |
| tert-Butoxycarbonyl | Amine protection | Boc anhydride, base, THF, room temperature | Stable to nucleophiles and bases | Trifluoroacetic acid, dichloromethane or hydrochloric acid |
| Benzyl | Amine protection | Benzyl bromide, base, dimethylformamide, 60°C | Stable to acids and bases | Hydrogen, palladium on carbon or strong acid |
| Methoxymethyl | Methoxy protection | Methoxymethyl chloride, base, THF, 0°C | Stable to bases and reducing agents | Acid hydrolysis |
| Benzenesulfonyl | Amine protection | Benzenesulfonyl chloride, base, dichloromethane, 0°C | Stable to oxidizing and reducing agents | Sodium/naphthalene or strong reducing agents |
| Trityl | Amine protection | Trityl chloride, base, dichloromethane, room temperature | Stable to bases and nucleophiles | Mild acid hydrolysis |
The tert-butoxycarbonyl protecting group offers exceptional stability toward nucleophiles and bases while remaining easily removable under acidic conditions [21]. This protecting group proves particularly valuable in multi-step syntheses where harsh basic conditions are employed [6]. The installation typically utilizes di-tert-butyl dicarbonate in the presence of a base such as triethylamine [21].
Benzyl protection strategies provide robust protection for amine functionalities while remaining orthogonal to many other protecting groups [21]. The installation requires benzyl bromide and a base such as potassium carbonate in dimethylformamide at elevated temperatures . Deprotection can be achieved through hydrogenolysis using palladium on carbon or through strong acid treatment [21].
Methoxymethyl groups serve as effective protecting groups specifically for methoxy functionalities [6]. These acetal-type protecting groups demonstrate excellent stability under basic and reducing conditions due to their formal acetal character [6]. The installation utilizes methoxymethyl chloride in the presence of a base, while deprotection proceeds through acid-catalyzed hydrolysis [6].
The relay deprotection strategy represents an advanced approach where stable protecting groups undergo chemical transformation into more labile protecting groups [5]. This methodology proves particularly valuable in complex synthetic sequences where temporal control over deprotection is essential [5]. The approach allows for the sequential removal of multiple protecting groups without affecting other sensitive functionalities [5].
The development of environmentally sustainable methodologies for the synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has become increasingly important in modern organic synthesis [8] [13]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous reagents, and improving overall process efficiency [17] [23].
Continuous flow synthesis represents a paradigm shift toward more sustainable chemical manufacturing [19] [20]. This methodology provides superior heat and mass transfer characteristics compared to traditional batch processes, enabling better control over reaction parameters and reducing the formation of unwanted byproducts [19]. The continuous flow acetylation and nitration of methoxyanilines demonstrates yields exceeding 80% with significantly improved safety profiles due to the reduced inventory of hazardous intermediates [19].
| Approach | Key Features | Application Example | Advantages | Challenges |
|---|---|---|---|---|
| Continuous flow synthesis | Improved heat/mass transfer, reduced waste | Acetylation and nitration of methoxyanilines | Scalable, safer handling of hazardous reagents | Equipment cost, process optimization |
| Electrochemical methods | Avoids stoichiometric oxidants/reductants | Aniline synthesis from nitrobenzenes | Renewable electricity as reagent, reduced waste | Electrode materials, scale-up |
| Deep eutectic solvents | Biodegradable, low toxicity | Allylic alkylation of anilines | Room temperature conditions, high yields | Limited solubility of some substrates |
| Photocatalysis | Mild conditions, high selectivity | Alkene functionalization | Energy efficient, selective transformations | Photocatalyst recovery, scale-up |
| Metal-free catalysis | Avoids transition metals, reduced toxicity | Organocatalytic amine alkylation | Reduced metal contamination | Sometimes lower reactivity |
| Aqueous media reactions | Eliminates organic solvents | Aminative coupling reactions | Environmentally benign, cost-effective | Limited substrate scope |
Electrochemical methodologies offer exceptional sustainability by utilizing electrons as mass-free reagents [8] [23]. These approaches eliminate the need for stoichiometric oxidants and reductants, thereby reducing waste generation significantly [8]. The electrochemical synthesis of anilines from nitrobenzene precursors demonstrates remarkable selectivity and efficiency under mild operational conditions [23]. The use of water as both solvent and proton source eliminates the need for hydrogen gas and high-pressure conditions [23].
Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents [13] [17]. The combination of choline chloride and lactic acid provides excellent results for allylic alkylation reactions of anilines at room temperature [13]. These solvents demonstrate biodegradability and low toxicity while maintaining high reaction yields [17]. The methodology proves particularly effective for challenging nucleophiles including amides, carbamates, and sulfonamides [13].
Photocatalytic approaches harness visible light to drive chemical transformations under exceptionally mild conditions [28]. These methodologies typically employ a two-step, one-pot process featuring radical addition followed by fragmentation [28]. The photocatalytic conjugate addition strategy enhances selectivity while expanding substrate scope to include carboxylic acids, alcohols, and alkanes [28]. The process proves particularly valuable for late-stage diversification in complex molecule synthesis [28].
Metal-free catalysis represents another significant advancement in sustainable synthesis [16]. Organocatalytic approaches avoid transition metals entirely, reducing both toxicity and cost [16]. The development of new organocatalyst scaffolds with enhanced activity in promoting aminative coupling reactions demonstrates rate enhancements up to seven-fold compared to traditional aniline catalysis [16]. These catalysts prove particularly effective in aqueous solutions at physiological pH [16].
The thermodynamic stability of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is influenced by its substituted aniline structure, which incorporates both electron-donating methoxy and alkenyl substituents on the aromatic ring. Based on thermal stability studies of related aniline derivatives, the compound is expected to maintain structural integrity within a temperature range of approximately 150-268°C [1]. This thermal stability window is derived from observations that anilinium perchlorate demonstrates thermal stability up to 268°C, while poly(o-methoxyaniline) systems show progressive degradation starting around 150°C [1] [2].
The primary decomposition pathway involves initial oxidation of the amino group followed by degradation of the aromatic ring system [1] [2]. The methoxy substituent at the para position relative to the amino group contributes to thermal stability through resonance stabilization, while the 2-methylprop-1-en-1-yl substituent introduces additional thermal lability due to the presence of the alkene functionality. Heat treatment processes promote progressive decrease in crystallinity, leading to a transformation from tetrameric to trimeric-folded chain conformations in related methoxyaniline polymers [2].
Secondary decomposition products typically include quinone-imine intermediates and carbonaceous residues, formed through hydrogen abstraction mechanisms followed by radical chain reactions [2] [3]. The thermal degradation process exhibits lower heat generation rates compared to unsubstituted anilines, attributed to the electron-donating effects of the methoxy group which stabilizes radical intermediates formed during decomposition [4].
Table 1: Thermodynamic Stability and Thermal Decomposition Properties
| Property | Value/Description | Reference Basis |
|---|---|---|
| Thermal Stability Temperature Range | 150-268°C (based on similar aniline derivatives) | Anilinium perchlorate thermal stability data |
| Primary Decomposition Pathway | Amino group oxidation and aromatic ring degradation | General aniline thermal decomposition patterns |
| Secondary Decomposition Products | Quinone-imine intermediates, carbonaceous residues | Poly(o-methoxyaniline) degradation studies |
| Thermal Degradation Onset | Progressive decrease with methoxy substitution | Substituted aniline thermal behavior |
| Decomposition Mechanism | Hydrogen abstraction followed by radical chain reactions | Aromatic amine thermal chemistry |
| Crystallinity Effect | Reduced crystallinity upon heating enhances degradation | POMA crystallinity studies |
| Heat Generation Rate | Lower heat generation compared to unsubstituted anilines | Comparative thermal analysis data |
The solubility profile of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline reflects the compound's amphiphilic nature, combining polar functional groups (amino and methoxy) with a largely hydrophobic aromatic framework and alkenyl substituent. In polar protic solvents, the compound demonstrates favorable solubility characteristics due to hydrogen bonding capabilities of both the amino and methoxy groups [5] [6].
In aqueous systems, the compound exhibits moderate solubility, enhanced by the ability of the amino group to form hydrogen bonds with water molecules, while the methoxy group provides additional dipole-dipole interactions [5]. The presence of the 2-methylprop-1-en-1-yl substituent introduces hydrophobic character that somewhat limits water solubility compared to simpler methoxyanilines.
Polar protic solvents such as methanol and ethanol provide excellent solvation environments for this compound [5] [6]. The alcohol solvents can engage in multiple hydrogen bonding interactions with both the amino nitrogen and methoxy oxygen, while the aromatic system can participate in π-π stacking interactions. Studies on related methoxyanilines confirm that substituted anilines generally show enhanced solubility in organic solvents compared to water [6] [7].
In polar aprotic solvents like dimethyl sulfoxide and tetrahydrofuran, the compound demonstrates very high solubility due to the ability of these solvents to coordinate with the lone pairs on nitrogen and oxygen atoms while accommodating the aromatic π-system . The acetone system provides good solubility through dipole-dipole interactions with the polar substituents.
Nonpolar solvents present mixed solubility characteristics. Dichloromethane, while classified as nonpolar, can provide moderate to high solubility due to favorable van der Waals interactions with the aromatic system and the relatively low polarity of the overall molecule . However, truly nonpolar solvents like hexane show limited solubility due to the significant polarity mismatch with the amino and methoxy functional groups [9].
Table 2: Solubility Behavior in Polar and Non-polar Solvent Systems
| Solvent System | Polarity | Predicted Solubility | Solubility Mechanism |
|---|---|---|---|
| Water | Polar protic | Moderate | Hydrogen bonding with amino and methoxy groups |
| Methanol | Polar protic | High | Strong hydrogen bonding and dipole interactions |
| Ethanol | Polar protic | High | Hydrogen bonding with polar functional groups |
| Acetone | Polar aprotic | High | Dipole-dipole interactions |
| Dichloromethane | Nonpolar | Moderate to High | Van der Waals forces with aromatic system |
| Hexane | Nonpolar | Low | Limited interaction due to polarity mismatch |
| DMSO | Polar aprotic | Very High | Multiple interaction modes with aprotic solvent |
| THF | Polar aprotic | High | Coordination with oxygen and aromatic interactions |
The acid-base behavior of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is primarily governed by the amino nitrogen, which serves as the principal basic site in the molecule [10] [11]. The basicity of this compound is modulated by the electronic effects of the substituents present on the aromatic ring, creating a complex interplay between electron-donating and electron-withdrawing influences.
The primary protonation site occurs at the amino nitrogen lone pair, consistent with the general behavior of aniline derivatives [11] [12]. The estimated pKa value for this compound is approximately 4.8-5.2, which represents a slight increase compared to unsubstituted aniline (pKa ~4.6) [10] [13]. This increase in basicity results from the electron-donating resonance effect of the methoxy group, which enhances the electron density on the amino nitrogen through resonance stabilization.
The methoxy substituent exerts dual electronic effects on the basicity. The +M (positive mesomeric) effect involves resonance donation of electron density from the methoxy oxygen to the aromatic ring, which indirectly increases the basicity of the amino group [13] [14]. However, the -I (negative inductive) effect of the methoxy group tends to withdraw electron density through the σ-bond framework, creating a competing influence that moderates the overall basicity enhancement.
Under strongly acidic conditions, a secondary protonation site becomes accessible at the methoxy oxygen atom, although this occurs at much lower pH values compared to the primary amino protonation [13]. The 2-methylprop-1-en-1-yl substituent introduces additional steric considerations that may influence the accessibility of the amino nitrogen to protonating species, potentially affecting the kinetics of protonation reactions.
The resonance stabilization in this compound involves competition between the amino lone pair delocalization into the aromatic π-system and the methoxy group's resonance donation [13] [12]. This competition creates a more complex electronic environment compared to simple aniline, where the methoxy group can both enhance and compete with the amino group's electron donation to the aromatic ring.
Table 3: Acid-Base Characteristics and Protonation Sites
| Parameter | Value/Description | Comparison to Aniline |
|---|---|---|
| Primary Protonation Site | Amino nitrogen lone pair | Similar primary site |
| Secondary Protonation Site | Methoxy oxygen (under strongly acidic conditions) | Additional site due to methoxy group |
| Estimated pKa | ~4.8-5.2 (estimated based on substitution effects) | Slightly higher than aniline (pKa ~4.6) |
| Basicity Order | Less basic than aniline due to methoxy inductive effect | Modified by substituent effects |
| Electronic Effects | Methoxy group: +M (resonance) and -I (inductive) | More complex electronic environment |
| Steric Effects | Vinyl substituent may cause steric hindrance | Additional steric considerations |
| Resonance Stabilization | Amino lone pair delocalization into aromatic system | Competing resonance with methoxy group |
The electrochemical behavior of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is characterized by irreversible oxidation processes typical of substituted aniline derivatives [15] [16]. The compound exhibits electroactivity primarily through oxidation of the amino nitrogen and the aromatic π-system, with the oxidation potential significantly influenced by the electronic effects of the substituents present.
The estimated oxidation potential ranges from 0.8 to 1.1 V versus standard calomel electrode, representing a decrease compared to unsubstituted aniline due to the electron-donating effect of the methoxy group [15] [17]. This lowered oxidation potential reflects the increased electron density at the amino nitrogen resulting from resonance stabilization provided by the para-methoxy substituent. The presence of the 2-methylprop-1-en-1-yl group may provide additional sites for oxidation due to the alkene functionality, though these would typically occur at higher potentials.
The electrochemical oxidation mechanism proceeds through initial single electron transfer from the amino nitrogen to generate a radical cation intermediate [16] [15]. This radical cation species is highly reactive and undergoes subsequent chemical reactions including dimerization, coupling with other aromatic species, or reaction with nucleophiles present in solution. The irreversible nature of this oxidation reflects the instability of the radical cation and its rapid transformation to secondary products.
Electron transport in this system appears to be diffusion-controlled, with an estimated diffusion coefficient of approximately 10⁻⁶ cm²/s, typical for aniline derivatives of similar molecular size [18]. The electrochemical response shows adsorption-controlled behavior at electrode surfaces, attributed to the strong interaction between the aromatic system and electrode materials [19]. Surface coverage effects become significant during repeated cycling, as oxidation products can form films that modify electrode reactivity.
The electroactive species include both the amino nitrogen lone pair and the aromatic π-system [16]. The conjugated nature of the molecule provides multiple potential oxidation sites, with the amino group representing the most easily oxidized functionality. Under certain conditions, the methoxy group may also participate in electrochemical processes, particularly in the presence of strongly oxidizing potentials [15].
Cyclic voltammetry studies of related methoxyaniline derivatives demonstrate that the methoxy substitution pattern significantly affects both the oxidation potential and the subsequent chemical reactions [20] [18]. The conducting polymer formation capability of this compound type suggests potential applications in electrochemical energy storage and electronic device applications, where the electrochemical properties can be exploited for practical purposes.
Table 4: Electrochemical Properties and Redox Behavior
| Electrochemical Parameter | Estimated Value | Structural Influence |
|---|---|---|
| Oxidation Potential (vs. SCE) | 0.8-1.1 V (estimated) | Methoxy group lowers oxidation potential |
| Reduction Potential | Cathodic process unlikely under normal conditions | Aromatic system determines reduction behavior |
| Electrochemical Reversibility | Irreversible oxidation | Radical cation instability |
| Electron Transfer Mechanism | Single electron transfer followed by chemical reactions | Coupling reactions following electron transfer |
| Diffusion Coefficient | ~10⁻⁶ cm²/s (typical for aniline derivatives) | Molecular size and charge distribution effects |
| Surface Coverage | Adsorption-controlled at electrode surface | Aromatic adsorption and amino group interaction |
| Electroactive Species | Amino nitrogen and aromatic π-system | Conjugated system provides multiple oxidation sites |